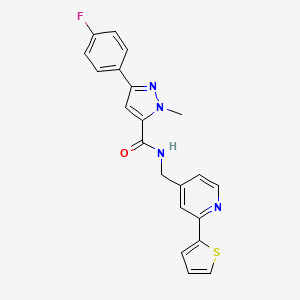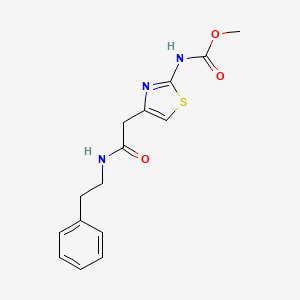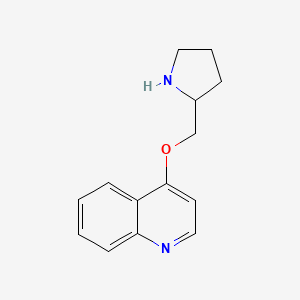
4-(pyrrolidin-2-ylmethoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(pyrrolidin-2-ylmethoxy)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyrrolidine ring via a methoxy linker. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a pyrrolidine ring enhances the compound’s pharmacological properties, making it a valuable scaffold in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-2-ylmethoxy)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with various carbonyl compounds under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For instance, 2-chloroquinoline can be reacted with pyrrolidine in the presence of a base such as sodium carbonate to yield the desired product.
Methoxy Linker Formation: The methoxy linker can be introduced by reacting the quinoline derivative with a suitable methoxy-containing reagent, such as methoxyacetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
4-(pyrrolidin-2-ylmethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the quinoline core or the pyrrolidine ring using reagents like halogens, alkyl halides, or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction may produce 2-hydroxyquinoline derivatives.
科学研究应用
4-(pyrrolidin-2-ylmethoxy)quinoline has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic transformations.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its pharmacological properties, this compound is investigated for its potential use in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(pyrrolidin-2-ylmethoxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards these targets, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, quinoline, lacks the pyrrolidine ring and methoxy linker but shares the core structure.
4-(pyrrolidin-2-yl)quinoline: Similar to 4-(pyrrolidin-2-ylmethoxy)quinoline but without the methoxy linker.
4-(piperidin-2-ylmethoxy)quinoline: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
This compound is unique due to the presence of both the pyrrolidine ring and the methoxy linker, which enhance its pharmacological properties and make it a versatile scaffold for drug development. The combination of these structural features contributes to its improved binding affinity, selectivity, and overall biological activity compared to similar compounds.
属性
IUPAC Name |
4-(pyrrolidin-2-ylmethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-6-13-12(5-1)14(7-9-16-13)17-10-11-4-3-8-15-11/h1-2,5-7,9,11,15H,3-4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHNICJZMLERGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-cyanocyclopentyl)-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B2466538.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid hydrate](/img/structure/B2466540.png)
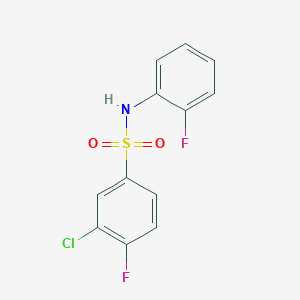
![methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2466542.png)
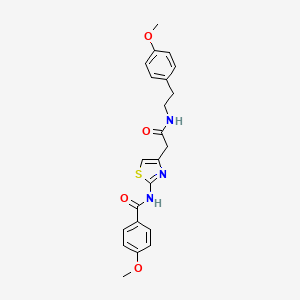
![N'-cyclopropyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2466547.png)
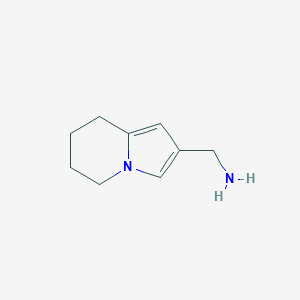
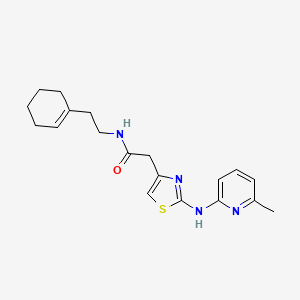
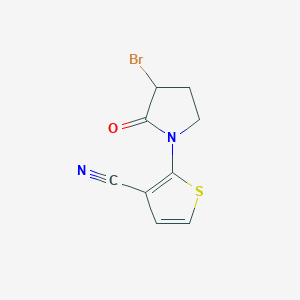

![4-(tert-butyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2466554.png)
![6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B2466555.png)
